Dabcyl-ktsavlqsgfrkme-edans
Overview
Description
“Dabcyl-ktsavlqsgfrkme-edans” is a fluorescence resonance energy transfer (FRET) substrate for SARS-CoV main protease Mpro (also called 3CLpro). It is suitable to measure protease activity of COVID-19 virus Mpro, SARS-CoV Mpro, and other viruses . It is an internally quenched fluorogenic substrate for the SARS-CoV family 3C-like protease (3CLPro, also called main protease or MPro) with a Km value of 17μM .
Chemical Reactions Analysis
“Dabcyl-ktsavlqsgfrkme-edans” acts as a substrate to measure the enzymatic activities of protease forms . It is used in a FRET-based protease assay, where the enhanced fluorescence due to cleavage of this substrate catalyzed by the protease is monitored .Physical And Chemical Properties Analysis
“Dabcyl-ktsavlqsgfrkme-edans” is a light brown to dark red powder . It is stored at a temperature of -20°C . The product is ≥95% pure as determined by HPLC .Scientific Research Applications
Fluorescence Quenching and Analytical Applications
Dark Fluorescence Quenchers : Dabcyl is a dark fluorescence quencher extensively used in biomolecular analytical applications. It can modulate the fluorescence signal of a fluorophore donor in a distance-dependent manner. This property is especially valuable in the study of fluorogenic protease substrates and nucleic acids probes. However, Dabcyl's hydrophobic nature and water insolubility can be a limitation in biochemical systems. A hydrophilic alternative, hydrodabcyl, has been developed to overcome this issue (Kempf et al., 2017).
Fluorescence Resonance Energy Transfer (FRET) : The combination of Dabcyl with EDANS (5-[(2′-aminoethyl)amino]naphthalene sulphonic acid) forms a donor-acceptor pair widely used for monitoring the activity of various proteases. This FRET pair allows for the continuous monitoring of proteolytic activity, and flexible synthetic schemes have been developed to synthesize peptides with EDANS and DABCYL in any sequence position (Taliani et al., 1997).
Protease Activity and Inhibition Studies
Proteolytic Activity of Proteases : The EDANS/DABCYL pair is employed in substrates to measure the proteolytic activity of enzymes like trypsin. These substrates are highly sensitive and allow for the detection of minute levels of proteolytic activity, making them suitable for high-throughput screening (Grahn et al., 1998).
Viral Protease Inhibitors : The EDANS/DABCYL substrates have been used in the development of assays to identify inhibitors of viral proteases, such as the Rhinovirus 3C protease, a key target for antiviral therapy. These assays have been instrumental in evaluating and optimizing 3C protease inhibitors (Wang et al., 1997).
Biological and Biochemical Research
Flavonoid Inhibition of Proteases : Research using Dabcyl-EDANS labeled peptides has explored the inhibition of SARS-CoV 3C-like protease by flavonoids, demonstrating the effectiveness of certain compounds like quercetin and gallocatechin gallate. This kind of research is crucial for drug discovery and understanding the biochemical interactions of natural compounds with viral enzymes (Nguyen et al., 2012).
Assessing Protease Specificity : Dabcyl-EDANS peptides have been used to study the kinetic specificity of enzymes like papain. By varying the sequence of amino acids in the peptide substrates, researchers can evaluate the effects of amino acid structure on the enzymatic activity, enhancing our understanding of enzyme-substrate interactions (Garcia-Echeverria & Rich, 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid;2,2,2-trifluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H141N25O24S2.C2HF3O2/c1-53(2)48-71(113-93(140)79(54(3)4)116-81(128)55(5)105-92(139)74(52-122)115-94(141)80(56(6)123)117-89(136)66(25-14-16-43-97)107-82(129)58-29-31-59(32-30-58)118-119-60-33-35-61(36-34-60)120(7)8)90(137)111-69(37-39-76(98)124)87(134)114-73(51-121)84(131)104-50-77(125)106-72(49-57-20-11-10-12-21-57)91(138)109-67(27-19-44-103-95(99)100)86(133)108-65(24-13-15-42-96)85(132)112-70(41-47-145-9)88(135)110-68(38-40-78(126)127)83(130)102-46-45-101-64-26-17-23-63-62(64)22-18-28-75(63)146(142,143)144;3-2(4,5)1(6)7/h10-12,17-18,20-23,26,28-36,53-56,65-74,79-80,101,121-123H,13-16,19,24-25,27,37-52,96-97H2,1-9H3,(H2,98,124)(H,102,130)(H,104,131)(H,105,139)(H,106,125)(H,107,129)(H,108,133)(H,109,138)(H,110,135)(H,111,137)(H,112,132)(H,113,140)(H,114,134)(H,115,141)(H,116,128)(H,117,136)(H,126,127)(H4,99,100,103)(H,142,143,144);(H,6,7)/t55-,56+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVTYCZVZYWVFB-LWSZPLOGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H142F3N25O26S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2195.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dabcyl-ktsavlqsgfrkme-edans |
Citations
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